5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC15832714
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N4 |
|---|---|
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | 5,6-dimethyl-2-(3-methylimidazol-4-yl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C13H14N4/c1-8-4-10-11(5-9(8)2)16-13(15-10)12-6-14-7-17(12)3/h4-7H,1-3H3,(H,15,16) |
| Standard InChI Key | BGCKGWYUWDADJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CN3C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5,6-dimethyl-2-(3-methylimidazol-4-yl)-1H-benzimidazole, reflects its bicylcic framework comprising a benzimidazole system (two fused six-membered rings: benzene and imidazole) with methyl substituents at the 5- and 6-positions of the benzene ring and a 1-methylimidazol-5-yl group at position 2 of the imidazole ring. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₄ | |
| Molecular Weight | 226.28 g/mol | |
| CAS Registry Number | 1535186-74-3 | |
| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CN3C |
X-ray crystallographic studies of analogous benzimidazole-imidazole hybrids, such as 2-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methylphenol, reveal planar imidazole rings (maximum deviation: 0.009 Å) and intramolecular hydrogen bonding (N–H⋯O), which stabilize the conformation . Such structural rigidity likely enhances binding affinity to biological targets, a trait shared by the title compound .
Synthetic Methodologies
General Synthesis Strategies
Synthesis of 5,6-dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from benzene or pyridine precursors. A plausible route includes:
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Condensation: Formation of the benzimidazole core via acid-catalyzed cyclization of 4,5-dimethyl-1,2-phenylenediamine with formic acid or derivatives.
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Substitution: Introduction of the 1-methylimidazol-5-yl group at position 2 using cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution .
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Methylation: Quaternization of the imidazole nitrogen with methyl iodide or dimethyl sulfate to install the 1-methyl group .
A related synthesis of ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide demonstrates the utility of acylhydrazide intermediates and spirothiazolidinone formation under reflux conditions , suggesting adaptable protocols for this compound’s derivatization.
Optimization Challenges
Key challenges include regioselectivity in imidazole substitution and minimizing byproducts during cyclization. Purification often requires crystallization from ethanol or chromatographic techniques .
Biological Activity and Mechanisms
Anticancer Activity
Benzimidazole derivatives intercalate DNA and inhibit topoisomerase II, while imidazoles modulate kinase signaling . For example, 2-(pyrazol-4-yl)-1,3,4-oxadiazoles bearing imidazole fragments exhibit IC₅₀ values of 0.8–3.2 µM against HeLa and MCF-7 cell lines . The methyl groups in 5,6-dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole could enhance lipophilicity, promoting cellular uptake and target engagement.
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
Despite promising precedents, the compound’s in vitro and in vivo efficacy remains unvalidated. Priority areas include:
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Antiviral screening: Testing against RNA viruses (e.g., Coxsackie B4, SARS-CoV-2) given the activity of related spirothiazolidinones .
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Kinase inhibition assays: Targeting EGFR or VEGFR2 pathways implicated in cancer .
Synthetic Chemistry Opportunities
Developing enantioselective routes and prodrug formulations could improve bioavailability. Hybridization with other pharmacophores (e.g., triazoles) may broaden the activity spectrum .
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